molecular formula C18H23ClN4O3 B2592336 N-(5-chloro-2-methoxyphenyl)-2-[[2-[(1-cyano-1-cyclopropylethyl)amino]-2-oxoethyl]-methylamino]acetamide CAS No. 1197551-27-1

N-(5-chloro-2-methoxyphenyl)-2-[[2-[(1-cyano-1-cyclopropylethyl)amino]-2-oxoethyl]-methylamino]acetamide

Cat. No.: B2592336
CAS No.: 1197551-27-1
M. Wt: 378.86
InChI Key: XUZHSJDBSPYFJE-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-[[2-[(1-cyano-1-cyclopropylethyl)amino]-2-oxoethyl]-methylamino]acetamide is a complex organic compound with potential applications in various scientific fields This compound is characterized by its unique chemical structure, which includes a chloro-substituted methoxyphenyl group, a cyano-cyclopropylethyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-2-[[2-[(1-cyano-1-cyclopropylethyl)amino]-2-oxoethyl]-methylamino]acetamide typically involves multiple steps, starting from readily available precursors. The process may include:

    Formation of the Methoxyphenyl Intermediate: This step involves the chlorination of 2-methoxyphenol to introduce the chloro group at the 5-position.

    Synthesis of the Cyano-Cyclopropylethyl Intermediate: This involves the reaction of cyclopropylamine with acrylonitrile to form the cyano-cyclopropylethyl group.

    Coupling Reaction: The methoxyphenyl intermediate is then coupled with the cyano-cyclopropylethyl intermediate using a suitable coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-2-[[2-[(1-cyano-1-cyclopropylethyl)amino]-2-oxoethyl]-methylamino]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of methoxy-substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions and protein binding due to its unique structure.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-[[2-[(1-cyano-1-cyclopropylethyl)amino]-2-oxoethyl]-methylamino]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • **N-(5-chloro-2-methoxyphenyl)-2-[[2-[(1-cyano-1-cyclopropylethyl)amino]-2-oxoethyl]-methylamino]acetamide shares similarities with other chloro-substituted acetamides and methoxyphenyl derivatives.
  • **this compound can be compared to compounds like N-(5-chloro-2-methoxyphenyl)acetamide and N-(2-methoxyphenyl)-2-oxoethylacetamide.

Uniqueness

  • The presence of both a chloro and a cyano-cyclopropylethyl group in the same molecule makes this compound unique compared to other similar compounds.
  • Its unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[[2-[(1-cyano-1-cyclopropylethyl)amino]-2-oxoethyl]-methylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23ClN4O3/c1-18(11-20,12-4-5-12)22-17(25)10-23(2)9-16(24)21-14-8-13(19)6-7-15(14)26-3/h6-8,12H,4-5,9-10H2,1-3H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUZHSJDBSPYFJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)(C1CC1)NC(=O)CN(C)CC(=O)NC2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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